![molecular formula C17H22ClNO3S B5176916 methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)
methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate is a chemical compound that has gained significant attention in the field of scientific research. It is a thienyl derivative that has been synthesized using various methods and has been found to have potential applications in the field of medicine and drug development.
Mécanisme D'action
The mechanism of action of methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate is not fully understood. However, it has been proposed that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor, antibacterial, and antifungal activities make it a promising candidate for further research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.
Orientations Futures
There are several future directions for the research on methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate. One direction is to investigate its potential as a lead compound for the development of new drugs for cancer, bacterial, and fungal infections. Another direction is to study its mechanism of action in more detail to optimize its activity and selectivity. Additionally, further research can be done to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate is a chemical compound that has potential applications in the field of medicine and drug development. Its antitumor, antibacterial, and antifungal activities make it a promising candidate for further research. Although its mechanism of action is not fully understood, further research can be done to optimize its activity and selectivity.
Méthodes De Synthèse
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate can be synthesized using various methods. One of the commonly used methods is the reaction of 3-chlorotetrahydro-2-thiophenecarboxylic acid with benzoyl chloride to form the benzoyl derivative. This derivative is then reacted with methyl 5-bromopentanoate in the presence of a base to yield methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate.
Applications De Recherche Scientifique
Methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate has potential applications in the field of medicine and drug development. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have antibacterial activity against gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. Furthermore, it has been found to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S/c1-22-15(20)10-6-5-9-14-16(18)13(11-23-14)19-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFNCZCKUMVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)
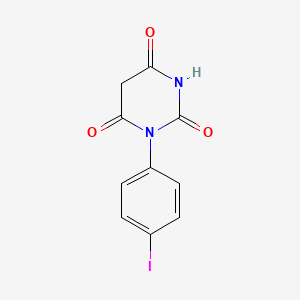
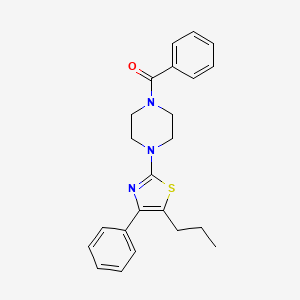
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5176856.png)

![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)
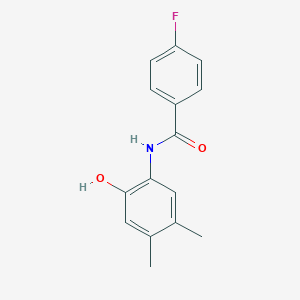
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)
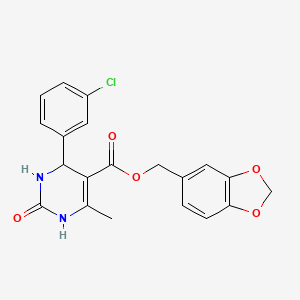
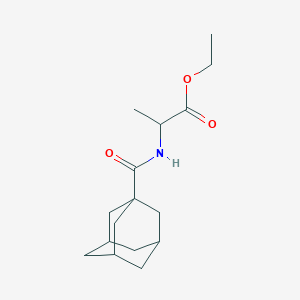
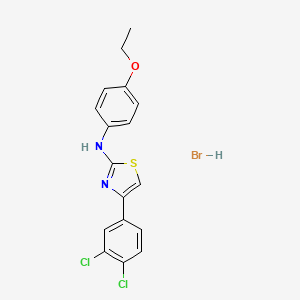
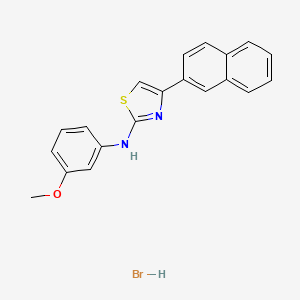
![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)
